Ethyl methyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

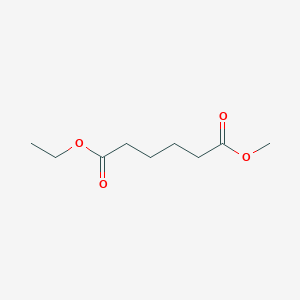

2D Structure

3D Structure

Properties

IUPAC Name |

6-O-ethyl 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOVOJUKEQPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Adipate Esters in Polymer Chemistry Research

Role as Chemical Intermediates in Polymer Synthesis

Adipate (B1204190) esters are crucial chemical intermediates, primarily serving as the dicarboxylic acid component in step-growth polymerization. In these reactions, the two ester groups of a dialkyl adipate, such as ethyl methyl adipate, react with a diol (a molecule with two hydroxyl groups) to form a polyester (B1180765). This process, known as polycondensation or transesterification, involves the formation of new ester linkages that constitute the polymer backbone, along with the elimination of a small molecule byproduct, which in the case of this compound would be a mixture of methanol (B129727) and ethanol (B145695).

The functionality of adipate esters as monomers is analogous to that of adipic acid itself. However, using diester derivatives like dimethyl adipate or diethyl adipate can offer advantages in controlling reaction kinetics and stoichiometry, and can sometimes lead to higher molecular weight polymers under specific conditions. nih.govresearchgate.net These intermediates are foundational to producing a variety of aliphatic polyesters, which are noted for their biodegradability and flexibility.

Development of Bio-based and Biodegradable Polymers

The incorporation of adipate esters is a key strategy in the design of bio-based and biodegradable polymers. The aliphatic nature of the adipate segment introduces flexibility into the polymer chain and creates hydrolytically susceptible ester bonds, which enhances the material's ability to be broken down by environmental microbes. wikipedia.org Aliphatic polyesters are recognized as one of the few classes of high-molecular-weight polymers that are genuinely biodegradable.

The properties of these polymers can be finely tuned. For instance, introducing phenyl side branches by copolymerizing styrene glycol with adipic acid and a diol can decrease crystallinity, which has been shown to be a more significant factor in enhancing biodegradation in aqueous environments than the polymer's hydrophobicity. wikipedia.org Research has demonstrated that polymers like Poly(ethylene adipate) are readily biodegradable through various mechanisms, a property partly attributed to their comparatively lower molecular weight. wikipedia.org

Poly(ethylene adipate) (PEA) is a well-studied biodegradable aliphatic polyester, most commonly synthesized through the polycondensation of ethylene glycol and adipic acid or its dialkyl esters. researchgate.netwikipedia.org The reaction can be performed through several methods, including a melt condensation of ethylene glycol and adipic acid at high temperatures (190-200 °C) under a nitrogen atmosphere. wikipedia.org

Alternatively, a two-step process involving an initial polyesterification followed by polycondensation in the presence of a catalyst is frequently employed. wikipedia.org When dimethyl adipate is used as the monomer instead of adipic acid, the polycondensation with ethylene glycol proceeds with increasing temperatures (from 100 °C to 180 °C), releasing methanol as a byproduct that must be distilled off to drive the reaction to completion. wikipedia.org A variety of catalysts can be used to facilitate these reactions, with organometallics being common choices. wikipedia.org

| Monomers | Catalyst | Reaction Temperature | Byproduct | Reference |

|---|---|---|---|---|

| Adipic Acid + Ethylene Glycol | Stannous chloride, Tetraisopropyl orthotitanate | ≥190 °C | Water | wikipedia.org |

| Dimethyl Adipate + Ethylene Glycol | Not specified | 100 °C → 180 °C | Methanol | wikipedia.org |

| Adipic Acid + Ethylene Glycol | Melt condensation (no catalyst specified) | 190-200 °C | Water | wikipedia.org |

Copolymerization is a powerful technique to modify the properties of adipate-based polyesters, tailoring them for specific applications. By incorporating a second diacid or diol monomer into the polymerization process, characteristics such as melting point (Tm), glass transition temperature (Tg), crystallinity, and biodegradability can be systematically altered. researchgate.net

For example, creating copolyesters of aliphatic segments (from adipate) and aromatic segments (from terephthalate) can produce materials with intermediate thermal properties and improved biodegradability compared to fully aromatic polyesters. researchgate.net The introduction of PEA into polylactide (PLLA) has been shown to act as an effective plasticizer, significantly reducing the brittleness of PLLA and increasing its thermal stability. wikipedia.org Similarly, copolymerizing PEA with units containing phenyl side chains can reduce crystallinity and thereby enhance the rate of biodegradation. wikipedia.org

| Base Polymer | Comonomer(s) | Resulting Copolymer | Modified Property | Reference |

|---|---|---|---|---|

| Poly(ethylene adipate) | Cyclic oligo(ethylene terephthalate) | Poly(ethylene adipate-co-terephthalate) | Altered thermal properties, biodegradability | researchgate.net |

| Poly(L-lactic acid) (PLLA) | Poly(ethylene adipate) | PLLA-co-PEAd | Reduced brittleness, increased thermal stability | wikipedia.org |

| Poly(ethylene adipate) | Styrene Glycol | PEA with phenyl side chains | Decreased crystallinity, enhanced biodegradability | wikipedia.org |

Enzymatic catalysis presents a green and highly selective alternative to traditional metal-based catalysts for polyester synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (Novozym 435), are widely used for the polycondensation of adipate esters with diols and polyols. nih.govsemanticscholar.org This biocatalytic approach is effective for reacting monomers like diethyl adipate or divinyl adipate with diols such as 1,6-hexanediol or sugar alcohols like sorbitol. nih.govsemanticscholar.org

A key advantage of enzymatic polymerization is its high regioselectivity. When using polyols like sorbitol, enzymes can selectively catalyze reactions at the primary hydroxyl groups, leaving secondary hydroxyl groups unreacted. semanticscholar.org This allows for the synthesis of linear polyesters with pendant functional hydroxyl groups along the polymer backbone, which can be used for subsequent modifications. semanticscholar.org This process avoids the need for complex protection and deprotection steps common in conventional chemistry. Furthermore, these reactions are typically conducted under milder conditions. nih.govresearchgate.net

| Adipate Monomer | Alcohol Monomer | Enzyme | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Diethyl Adipate | 1,6-Hexanediol | Novozym 435 (CAL-B) | Achieved Mn up to 18,500 g/mol; vacuum was a key factor. | nih.govresearchgate.netmdpi.com |

| Divinyl Adipate | Sorbitol | CAL-B | Regioselective synthesis of linear polymer with free secondary -OH groups. | semanticscholar.org |

| Divinyl Adipate | Glycerol, Vinyl Methacrylate | CAL-B | One-pot synthesis of methacrylated poly(glycerol adipate) macromers. | nih.gov |

Advanced Polymer Functionalization and Applications

The functional groups inherent in adipate polyesters, or those introduced through copolymerization, open avenues for advanced applications. These materials can be engineered to respond to external stimuli, making them suitable for "smart" systems.

A prominent application of functionalized adipate polyesters is in the development of self-healing materials. This is often achieved by incorporating chemical moieties capable of undergoing reversible reactions, with the Diels-Alder (DA) cycloaddition being a widely explored mechanism. researchgate.net The DA reaction is a thermally reversible [4+2] cycloaddition between a diene (e.g., furan or anthracene) and a dienophile (e.g., maleimide).

In this context, a poly(ethylene adipate) backbone can be functionalized with reactive groups. For instance, research has described the synthesis of an anthryl-telechelic poly(ethylene adipate) (PEAA2), a polymer chain with anthracene groups at its ends. kinampark.com When crosslinked with a tris-maleimide molecule, it forms a polymer network held together by DA adducts. kinampark.com Upon heating, the reverse DA reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks. As the material cools, the forward DA reaction reforms the crosslinks, restoring the material's structural integrity. kinampark.com This approach allows for repeatable healing cycles and extends the service life of the polymer. researchgate.net

: Modification of Polymer Elasticity and Mechanical Properties

Adipate esters are a well-established class of plasticizers used to enhance the flexibility and elasticity of various polymers. The incorporation of these esters into a polymer matrix disrupts the intermolecular forces between polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in chain mobility. This modification results in a more pliable and less brittle material.

While specific research focusing solely on this compound is limited in publicly available literature, the general principles of how adipate esters modify polymer properties are widely applicable. Due to its structural similarities to other well-studied adipate esters, such as diethyl adipate and dioctyl adipate, it is anticipated that this compound would exhibit comparable plasticizing effects. These effects typically include a reduction in tensile strength and an increase in the elongation at break of the polymer.

The effectiveness of an adipate plasticizer is influenced by its molecular weight and the structure of its alkyl groups. Shorter alkyl chains, such as the ethyl and methyl groups in this compound, generally lead to better solvation of the polymer chains and a more significant reduction in Tg. Research on various adipate esters has consistently shown their ability to improve the mechanical properties of polymers like polylactic acid (PLA) and polyvinyl chloride (PVC). For instance, studies have demonstrated that the addition of adipate esters can significantly increase the elongation of PLA films, transforming them from rigid materials into flexible ones. researchgate.net

Illustrative Data on the Effect of Adipate Esters on Polymer Mechanical Properties

| Polymer | Adipate Ester Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

|---|---|---|---|---|

| PLA | 0 | 50 | 5 | 3.5 |

| PLA | 10 | 40 | 150 | 2.8 |

| PLA | 20 | 30 | 300 | 2.1 |

| PVC | 0 | 45 | 10 | 3.0 |

| PVC | 15 | 35 | 200 | 2.2 |

| PVC | 30 | 25 | 400 | 1.5 |

Note: The data presented in this table is illustrative and represents the typical effects of adipate esters on the mechanical properties of polymers. Specific values for this compound may vary and would require dedicated experimental investigation.

: Development of Hydrogel Matrices

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them suitable for a wide range of biomedical applications, such as drug delivery and tissue engineering.

Adipate-based polyesters have been utilized in the synthesis of biodegradable and biocompatible hydrogels. For example, polyesters synthesized from adipic acid and diols like sorbitol can be crosslinked to form hydrogel networks. mdpi.com The incorporation of adipate moieties into the polymer backbone can influence the swelling behavior, degradation rate, and mechanical properties of the resulting hydrogel.

Research on poly(sorbitol adipate)-based hydrogels has shown that these materials can be engineered to have varying degrees of swelling and degradation, making them promising candidates for controlled drug release applications. mdpi.com

Illustrative Data on the Properties of Adipate-Based Hydrogels

| Polymer Composition | Crosslinking Agent | Equilibrium Swelling Ratio (%) | Degradation Time (Weeks) |

|---|---|---|---|

| Poly(sorbitol adipate) | PEGDA | 500 | 12 |

| Poly(sorbitol adipate-co-PEG) | PEGDA | 800 | 8 |

| Poly(glycerol adipate) | Glutaraldehyde | 650 | 10 |

Q & A

Q. What established protocols are recommended for synthesizing ethyl methyl adipate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification or catalytic methylation. Key methods include:

- Acid-catalyzed esterification : Adipic acid reacts with methanol and ethanol in the presence of sulfuric acid. Optimal conditions (e.g., 78–80°C, azeotropic distillation with toluene) yield >90% purity .

- Copper-catalyzed O-methylation : Methylboronic acid and ethyl adipate derivatives undergo aerobic catalysis, yielding 78% with high regioselectivity (confirmed via <sup>1</sup>H NMR) .

- Solvent selection : Toluene or benzene aids in water removal, preventing unreacted acid crystallization .

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Purity Controls |

|---|---|---|---|---|

| Acid-catalyzed | H2SO4 | Toluene | 90–98 | Distillation, NMR |

| Copper-catalyzed | Cu(OAc)2 | None | 78 | Column chromatography |

Q. How can this compound be quantified in environmental or biological matrices, and what are the detection limits?

EPA Method 506 and liquid chromatography (LC) are standard for detecting adipate esters. Key steps:

- Extraction : Liquid-liquid or solid-phase extraction (LLE/SPE) using isooctane or methanol .

- Detection : GC-MS or HPLC with UV detection. Limits of quantification (LOQ) range from 100 µg/mL (isooctane) to 650 µg/mL (methanol) .

- Quality control : Internal standards (e.g., deuterated analogs) and calibration curves are critical for reproducibility .

Q. What standardized models assess the developmental toxicity of this compound?

OECD Guideline 421 employs rat models to evaluate reproductive/developmental endpoints:

- Dosing : Oral administration at 100–1000 mg/kg/day for 14–28 days.

- Endpoints : Gonadal function, conception rates, and parturition abnormalities .

- Confounders : Control for systemic exposure variability via plasma metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions in characterizing this compound isomers?

Conformational isomers (e.g., from ester group rotation) require advanced NMR and computational modeling:

- <sup>1</sup>H NMR : Peaks at δ 4.08 (q, ethyl group) and 3.62 (s, methyl group) confirm regiochemistry .

- DFT calculations : Predict stability of cis/trans configurations .

- GC-MS cross-validation : Fragmentation patterns distinguish isomers (e.g., m/z 115 for methyl-adipate cleavage) .

Q. What strategies improve reproducibility in adipate ester toxicity studies?

Best practices include:

- Sample pooling : Analyze multiple endogenous pools (e.g., plasma, liver) to account for metabolic variability .

- Blinded analysis : Use coded samples to reduce bias in histopathology assessments .

- Data harmonization : Report fatty acid ranges and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How does this compound interact with polymer matrices, and what analytical methods profile its migration?

In polyvinyl chloride (PVC) studies:

Q. What role does this compound play in impurity profiling for pharmaceuticals like lipoic acid?

As a synthesis intermediate or degradation product:

- HPLC-MS/MS : Detect trace levels (ppb) using polarity switching modes .

- Forced degradation : Expose to heat/light and monitor impurity formation via stability-indicating assays .

Methodological Considerations for Data Contradictions

- Synthesis yields : Discrepancies arise from catalyst purity (e.g., sulfuric acid vs. Cu(OAc)2) or solvent removal efficiency .

- Toxicity thresholds : Variability in OECD 421 outcomes may stem from strain-specific metabolic differences (e.g., Sprague-Dawley vs. Wistar rats) .

- Environmental detection : Matrix effects (e.g., humic acids in water) alter SPE recovery rates, requiring matrix-matched calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.